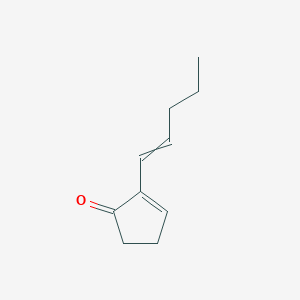
2-(Pent-1-en-1-yl)cyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-cis-Pentenyl)-2-cyclopenten-1-one, also known as jasmonic acid, is a naturally occurring compound found in higher plants. It plays a crucial role in plant growth regulation and stress responses. This compound is part of the jasmonate family, which includes its methyl ester and isoleucine conjugate derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-cis-Pentenyl)-2-cyclopenten-1-one involves several steps. One common method is the conjugate reduction of α,β-unsaturated carbonyl compounds. This process can be efficiently carried out by complexation with aluminum tris(2,6-diphenylphenoxide) . The reaction conditions typically involve the use of dry solvents such as toluene and tetrahydrofuran, which are freshly distilled before use .
Industrial Production Methods: Industrial production of 2-(2-cis-Pentenyl)-2-cyclopenten-1-one can be achieved through various methods, including the use of cyclopentaneacetic acid derivatives. For example, cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester can be used as a precursor . The production process involves gas chromatography-mass spectrometry for analysis and purification .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-cis-Pentenyl)-2-cyclopenten-1-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in plant physiology and its applications in various fields.
Common Reagents and Conditions: Common reagents used in the reactions of 2-(2-cis-Pentenyl)-2-cyclopenten-1-one include aluminum tris(2,6-diphenylphenoxide) for reduction reactions . The conditions for these reactions often involve the use of dry solvents and controlled temperatures to ensure the desired isomeric ratios .
Major Products Formed: The major products formed from the reactions of 2-(2-cis-Pentenyl)-2-cyclopenten-1-one include its methyl ester and isoleucine conjugate derivatives.
Applications De Recherche Scientifique
2-(2-cis-Pentenyl)-2-cyclopenten-1-one has a wide range of scientific research applications In chemistry, it is used as a precursor for synthesizing various derivatives In biology, it is studied for its role in plant growth regulation and stress responsesIn industry, it is used in the production of fragrances and flavorings .
Mécanisme D'action
The mechanism of action of 2-(2-cis-Pentenyl)-2-cyclopenten-1-one involves its role as a signaling molecule in plants. It interacts with specific receptors and transcription factors to regulate various physiological processes. The JAZ-MYC module plays a central role in the jasmonic acid signaling pathway, integrating regulatory transcription factors and related genes .
Comparaison Avec Des Composés Similaires
2-(2-cis-Pentenyl)-2-cyclopenten-1-one is unique compared to other similar compounds due to its specific role in plant stress responses and growth regulation. Similar compounds include its methyl ester (methyl jasmonate) and isoleucine conjugate (jasmonoyl-isoleucine), which also belong to the jasmonate family . These compounds share similar signaling pathways but differ in their specific functions and applications .
Propriétés
Numéro CAS |
41031-88-3 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-pent-1-enylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-2-3-4-6-9-7-5-8-10(9)11/h4,6-7H,2-3,5,8H2,1H3 |
Clé InChI |
MTFJBXKIZCTRSC-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC1=CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


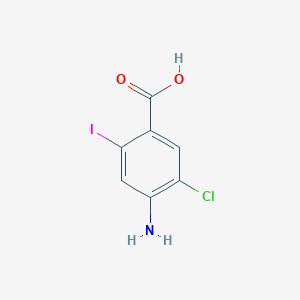

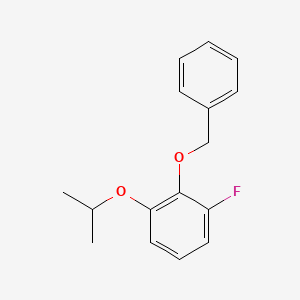
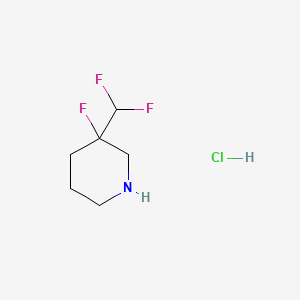
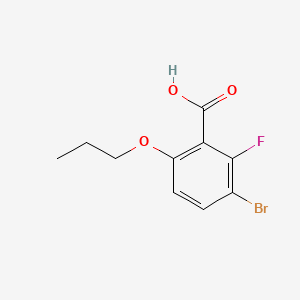
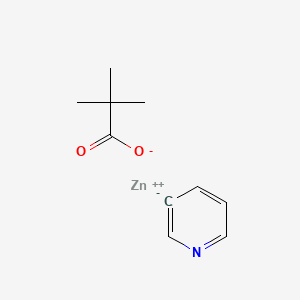

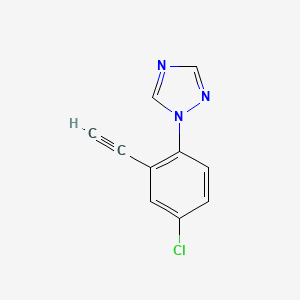
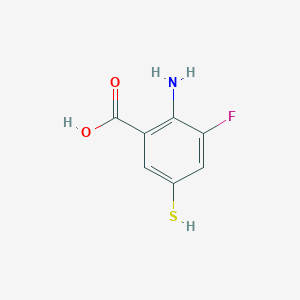
![14-Nitro-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11(16),12,14-pentaene;tetrafluoroborate](/img/structure/B14771140.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14771141.png)

![2-amino-5-ethenyl-7-(1-phenylethyl)-3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14771153.png)

